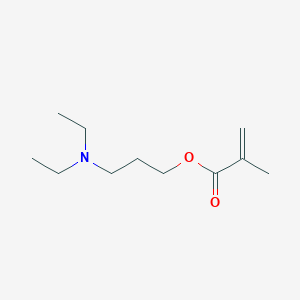
3-(Diethylamino)propyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Diethylamino)propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its role in the synthesis of polymers and other chemical intermediates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-methylprop-2-enoate typically involves the esterification of 3-(Diethylamino)propanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts into the reactor, followed by the removal of by-products and purification of the final product. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the high purity of the compound .
化学反应分析
Types of Reactions
3-(Diethylamino)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
科学研究应用
3-(Diethylamino)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of drug delivery systems and biomedical materials.
Medicine: Investigated for its potential use in controlled drug release and targeted therapy.
Industry: Utilized in the production of adhesives, coatings, and specialty chemicals.
作用机制
The mechanism of action of 3-(Diethylamino)propyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In drug delivery systems, the compound forms polymers that encapsulate the drug molecules, allowing for controlled release. The ester group in the compound can undergo hydrolysis, releasing the active drug at the target site. The diethylamino group enhances the solubility and stability of the compound, facilitating its use in various applications .
相似化合物的比较
Similar Compounds
- 3-(Dimethylamino)propyl methacrylate
- 3-(Diethylamino)propyl acrylate
- 2-(Diethylamino)ethyl methacrylate
Uniqueness
3-(Diethylamino)propyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the diethylamino group enhances its solubility in organic solvents, making it suitable for various applications. Additionally, the methacrylate ester group allows for easy polymerization, making it a valuable monomer in polymer chemistry .
属性
CAS 编号 |
52125-39-0 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
3-(diethylamino)propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-5-12(6-2)8-7-9-14-11(13)10(3)4/h3,5-9H2,1-2,4H3 |
InChI 键 |
PCUPXNDEQDWEMM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCOC(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















